IDO1 Cellular Inhibition: 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea Achieves 13 nM IC50, Demonstrating Sub‑100‑Fold Potency Gain Over Structurally Simplified Indole‑Ureas
In a cellular assay of mouse IDO1 transfected in P815 cells measuring L‑kynurenine reduction by HPLC, 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4) exhibits an IC50 of 13 nM [1]. In contrast, the des‑difluoromethoxy analog 1‑phenyl‑3‑(1H‑indol-3-yl)urea (the simplest indole‑phenylurea core) is consistently reported as inactive or >10 µM in comparable IDO1 enzymatic and cellular screens, implying at least a 770‑fold potency differential conferred by the 4‑difluoromethoxy substitution [2]. This comparison is cross‑study but draws on standardized IDO1 assays employing the same kynurenine readout.
| Evidence Dimension | IDO1 cellular inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (P815-mIDO1, HPLC readout of L‑kynurenine) |
| Comparator Or Baseline | 1‑Phenyl‑3‑(1H‑indol-3-yl)urea: IC50 >10 µM (IDO1 enzymatic/cellular assays) |
| Quantified Difference | ≥ 770‑fold more potent (13 nM vs. >10 000 nM) |
| Conditions | Mouse IDO1 transfected in P815 cells; 16 h incubation; L‑kynurenine level quantified by HPLC |
Why This Matters
For IDO1‑focused programs, the difluoromethoxy group is not a minor SAR perturbation but a critical driver of cellular potency; substituting to the des‑difluoromethoxy analog would compromise target engagement by nearly three orders of magnitude, invalidating in‑cell functional studies.
- [1] BindingDB. BDBM50514753. IDO1 inhibition (mouse IDO1 transfected in P815 cells). IC50: 13 nM for 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea. View Source
- [2] Röhrig UF, et al. Rational design of indoleamine 2,3-dioxygenase inhibitors. J Med Chem. 2015;58(24):9421-9437. (Des‑substituted phenyl‑indole ureas reported >10 µM). View Source
